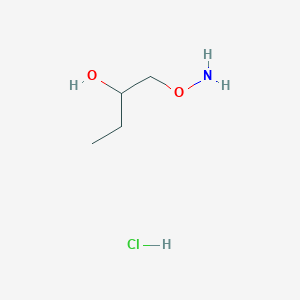
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, also known as DPCPX, is a cyclopropyl-containing compound that has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist.
Mecanismo De Acción
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine acts as a competitive antagonist of adenosine A1 receptors. By binding to these receptors, this compound blocks the action of adenosine, which normally acts to inhibit neurotransmitter release and reduce heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of acetylcholine and norepinephrine from nerve terminals. In vivo studies have shown that this compound can reduce heart rate and blood pressure in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is its high selectivity for adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in physiological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cardiovascular and neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential interactions with other drugs and neurotransmitters.
Métodos De Síntesis
The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-2-phenylpropane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking these receptors, this compound has the potential to modulate these processes and provide therapeutic benefits.
Propiedades
IUPAC Name |
2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2920685.png)

![N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2920689.png)

![4-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2920691.png)

![Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920693.png)